

Comparative Analysis of NOP Receptor Ligands: SCH 486757 and J113397

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Compound of Interest

Compound Name: SCH 486757

Cat. No.: B1681544

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This guide provides a detailed comparison of two key research compounds, **SCH 486757** and J113397, which both act on the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1). While both compounds exhibit high affinity and selectivity for the NOP receptor, they possess opposing mechanisms of action. **SCH 486757** is a potent agonist, initiating a biological response upon binding, whereas J113397 is a selective antagonist, blocking the receptor and preventing its activation. This guide will delve into their comparative pharmacology, supported by experimental data, detailed protocols, and visual diagrams to elucidate their interactions and the signaling pathways they modulate.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of **SCH 486757** and J113397 at the human NOP receptor and other classical opioid receptors.

Table 1: NOP Receptor Binding Affinity and Functional Activity

Compound	Parameter	Receptor	Cell Line/Tissue	Value	Reference
SCH 486757	K _i	Human NOP	CHO Cells	4.6 ± 0.61 nM	[1][2]
EC ₅₀ ([³⁵ S]GTPγS)	Human NOP	CHO Cells	79 ± 12 nM	[1]	
J113397	K _i	Cloned Human ORL1	CHO Cells	1.8 nM	[3][4]
K _i	Mouse ORL1	Mouse Brain	1.1 nM	[3][4]	
IC ₅₀ ([¹²⁵ I]N/OFQ)	Human ORL1	CHO Cells	2.3 nM	[3]	
IC ₅₀ ([³⁵ S]GTPγS)	Human ORL1	CHO Cells	5.3 nM	[4]	

Table 2: Selectivity Profile over Classical Opioid Receptors

Compound	Receptor	Binding Affinity (K _i , nM)	Selectivity (Fold vs. NOP)	Reference
SCH 486757	Human MOP (μ)	970	211-fold	[1]
	Human KOP (κ)	630	128-fold	[1]
	Human DOP (δ)	>10,000	>3206-fold	[1]
J113397	Human MOP (μ)	1000	>550-fold	[4]
	Human KOP (κ)	640	>350-fold	[4]
	Human DOP (δ)	>10,000	>5500-fold	[4]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (K_i) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.

- **Membrane Preparation:** Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured, harvested, and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.[3]
- **Assay Components:** The assay mixture contains the prepared cell membranes, a radiolabeled NOP receptor ligand such as [125 I]N/OFQ, and varying concentrations of the unlabeled test compound (either **SCH 486757** or J113397).[1]
- **Incubation:** The mixture is incubated to allow the binding reaction to reach equilibrium.
- **Filtration:** The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
- **Quantification:** The amount of radioactivity retained on the filters is measured using a scintillation counter. The data is then analyzed to calculate the IC_{50} value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The K_i value is then determined using the Cheng-Prusoff equation.

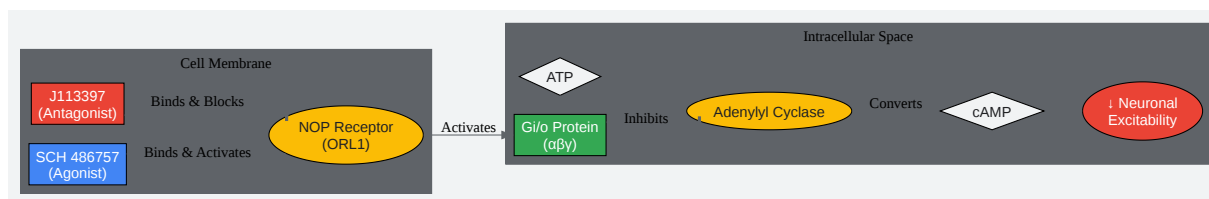
[35 S]GTP γ S Functional Assay

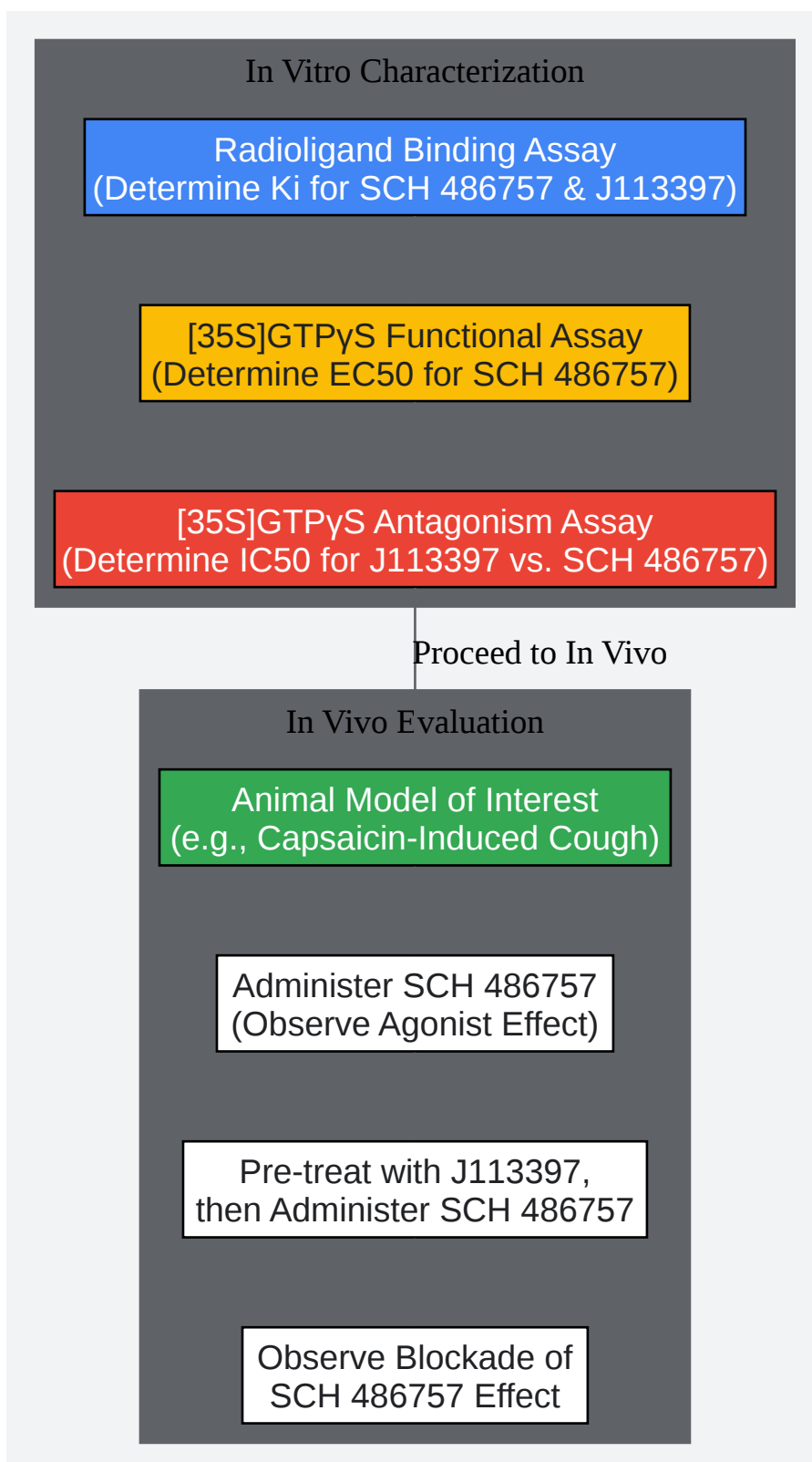
This functional assay measures the level of G-protein activation following receptor stimulation by an agonist. It can be used to determine the potency of an agonist (EC_{50}) or the potency of an antagonist to inhibit agonist-stimulated activity (IC_{50}).

- **Membrane and Reagent Preparation:** As with the binding assay, membranes from cells expressing the NOP receptor are utilized. The assay buffer contains GDP to maintain the G-proteins in their inactive state.[5]
- **Assay Setup:**
 - **For Agonist Characterization (SCH 486757):** The membranes are incubated with varying concentrations of the agonist in the presence of [35 S]GTP γ S.

- For Antagonist Characterization (J113397): The membranes are incubated with a fixed concentration of a NOP receptor agonist (like N/OFQ or **SCH 486757**) in the presence of varying concentrations of the antagonist (J113397) and [³⁵S]GTPyS.[4][6]
- Incubation: The reaction mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPyS to the G-proteins.
- Filtration and Quantification: The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]GTPyS is quantified by scintillation counting.[5]
- Data Analysis: For agonists, concentration-response curves are generated to determine the EC₅₀ value. For antagonists, the percentage of inhibition of the agonist-stimulated response is plotted against the antagonist concentration to determine the IC₅₀ value.[5] Schild plot analysis can also be performed to confirm competitive antagonism.[4]

Mandatory Visualizations





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